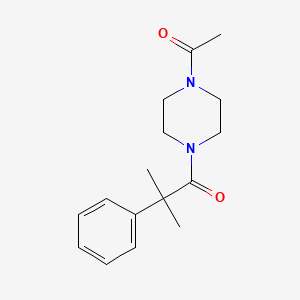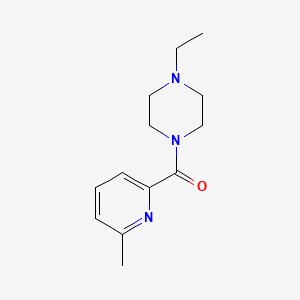![molecular formula C13H23N3O3 B7508606 Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate, commonly known as MPAC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPAC is a piperazine derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of MPAC is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. MPAC has been shown to interact with the GABAergic system, which is involved in the regulation of anxiety and pain. It has also been shown to interact with the opioid system, which is involved in the regulation of pain and reward.
Biochemical and Physiological Effects:
MPAC has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, increase the activity of the GABAergic system, and modulate the activity of the opioid system. MPAC has also been shown to have anxiolytic effects, reducing anxiety and promoting relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
MPAC has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to possess a wide range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, MPAC also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on MPAC. One potential avenue is the development of new drugs based on the structure of MPAC. Another potential direction is the investigation of the potential therapeutic applications of MPAC in the treatment of various diseases such as arthritis, chronic pain, and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of MPAC and its potential side effects.
Conclusion:
In conclusion, MPAC is a promising compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It possesses a wide range of biochemical and physiological effects and has several advantages for use in lab experiments. However, further research is needed to fully understand the mechanism of action of MPAC and its potential side effects.
Méthodes De Synthèse
The synthesis of MPAC involves the reaction of piperazine with piperidine-1-carbonyl chloride and methyl 2-chloroacetate. The resulting product is then purified through crystallization or chromatography to obtain the final compound. The synthesis of MPAC is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
MPAC has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various diseases such as arthritis, chronic pain, and anxiety disorders.
Propriétés
IUPAC Name |
methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-19-12(17)11-14-7-9-16(10-8-14)13(18)15-5-3-2-4-6-15/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOWLVFMYSVHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)
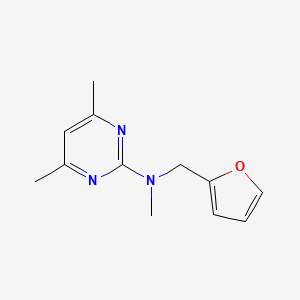
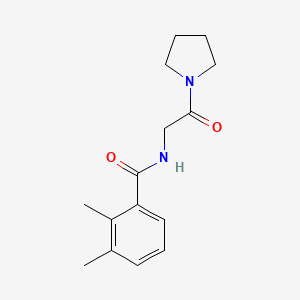
![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
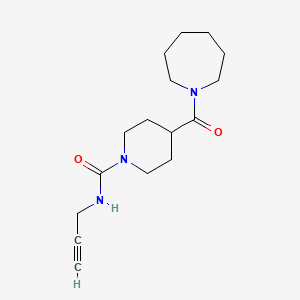
![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)

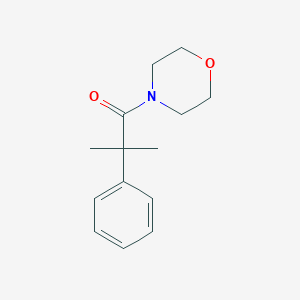
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)

